molecular formula C9H7BrO4 B1331913 2-(4-Bromo-2-formylphenoxy)acetic acid CAS No. 24589-89-7

2-(4-Bromo-2-formylphenoxy)acetic acid

Cat. No. B1331913
CAS RN: 24589-89-7
M. Wt: 259.05 g/mol
InChI Key: KXRYNWDCFUKVNN-UHFFFAOYSA-N
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Patent
US07846925B2

Procedure details

A mixture of ethyl-2-formyl-4-bromophenoxy acetate (60 g, 0.209 mol), LiOH (7.5 g, 0.31 mol), THF (250 mL) and water (100 mL) was stirred at RT for 24 h. The reaction mixture was concentrated under reduce pressure and residue acidified with 1.5N HCl to pH=2. The solid precipitate obtained was filtered and dried to give 4-bromo-2-formylphenoxy acetic acid (50 g, 94%).
Name
ethyl-2-formyl-4-bromophenoxy acetate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[O:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[C:8](CC)[C:7]=1[CH:15]=[O:16])(=O)C.[Li+].[OH-:18].[CH2:19]1[CH2:23][O:22]CC1>O>[Br:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:19][C:23]([OH:18])=[O:22])=[C:7]([CH:15]=[O:16])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
ethyl-2-formyl-4-bromophenoxy acetate
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)OOC1=C(C(=C(C=C1)Br)CC)C=O
Name
Quantity
7.5 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The solid precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=C(OCC(=O)O)C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.